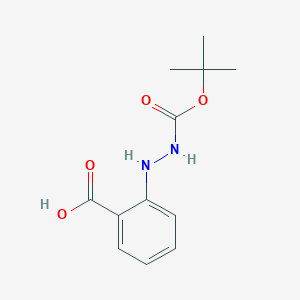

2-(2'-N-Boc-hydrazino)benzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-7-5-4-6-8(9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTSVUPYGSOJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441489 | |

| Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155290-47-4 | |

| Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2'-N-Boc-hydrazino)benzoic Acid

Introduction

2-(2'-N-Boc-hydrazino)benzoic acid, also known as 2-(N'-tert-Butoxycarbonyl-hydrazino)-benzoic acid, is a versatile chemical intermediate with significant applications in pharmaceutical research and medicinal chemistry.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the hydrazine moiety enhances the compound's stability and modulates its reactivity, making it a valuable building block in organic synthesis.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers and professionals in drug development.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 155290-47-4 | [1][4] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][4][5] |

| Molecular Weight | 252.27 g/mol | [1][4][5] |

| Appearance | Off-white to light brown or brown solid | [1][6] |

| Purity | ≥ 95% (by HPLC) | [1][2] |

| Predicted Density | 1.262 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 3.62 ± 0.36 | [5][6] |

| Storage Conditions | 0-8 °C | [1][6] |

Reactivity and Applications

This compound's unique structure makes it a crucial intermediate in several advanced chemical applications.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[1] The Boc-protected hydrazine group can participate in reactions to form hydrazone derivatives, which are significant in the development of therapeutic compounds, including potential anti-cancer agents.[1][2][3]

-

Bioactive Molecules and Drug Discovery: The compound serves as a valuable precursor for creating more complex bioactive molecules, contributing significantly to advancements in medicinal chemistry.[1][2][3]

-

Bioconjugation: It is employed in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces. This is critical for developing advanced drug delivery systems and diagnostic tools.[1][2]

-

Coordination Chemistry: Its ability to form stable complexes with metal ions opens up applications in the fields of coordination chemistry and catalysis.[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below.

Synthesis Protocol: Boc Protection of 2-Hydrazinobenzoic Acid

This protocol describes a general method for the N-Boc protection of a hydrazinobenzoic acid, adapted from procedures for analogous compounds.[7][8] The reaction involves the treatment of 2-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve 2-hydrazinobenzoic acid (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.[7][8]

-

Basification: Add an aqueous base, like 1 M sodium hydroxide, to the solution to facilitate the reaction.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Add di-tert-butyl dicarbonate (1.2 to 2 equivalents) portion-wise to the stirred solution.[7][8]

-

Reaction: Allow the reaction to stir at 0 °C for approximately 1 hour, then let it warm to room temperature and stir overnight.[7]

-

Work-up and Extraction:

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.[7]

-

Transfer the mixture to a separatory funnel and perform aqueous extractions.

-

Acidify the combined aqueous layers with a strong acid (e.g., 12 M HCl) until a precipitate forms.[7]

-

Extract the product from the acidified aqueous layer using ethyl acetate (e.g., 3 times).[7]

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7][8][9]

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.[7][9]

-

Further purify the solid by recrystallization from a solvent system like ethyl acetate/hexane to obtain pure this compound.[8]

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.[1][2] A C18 column is often used with a gradient elution system involving mobile phases like acetonitrile and water, often with an acid modifier such as phosphoric acid.[10] Detection is commonly performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.[11] The spectra would show characteristic peaks for the aromatic protons, the protons of the Boc group (a singlet around 1.4 ppm), and the N-H protons.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching, C=O stretching from both the carboxylic acid and the carbamate (Boc group), and aromatic C-H and C=C stretching.[8][11]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (252.27 g/mol ).[11]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 155290-47-4 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 155290-47-4 [m.chemicalbook.com]

- 7. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. Determination of 4-hydrazine benzoic acid content in deferasirox by acetone solution derivatization-HPLC [ywfx.nifdc.org.cn]

- 11. This compound(155290-47-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid

This technical guide provides a comprehensive overview of 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid, a versatile chemical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, a logical synthetic workflow, and its applications in various scientific fields.

Physicochemical Properties and Identifiers

2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid, also known as 2-(2'-N-Boc-hydrazino)benzoic acid, is a derivative of benzoic acid featuring a Boc (tert-butyloxycarbonyl) protecting group on a hydrazine moiety.[1] This structure makes it a valuable building block in organic synthesis. The key identifying and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 155290-47-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2][3] |

| Molecular Weight | 252.27 g/mol | [1][2][3] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Synonyms | This compound, 2-[2-(tert-butoxycarbonyl)hydrazinyl]benzoic acid | [1][2][3] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Workflow

While specific, detailed experimental protocols for the synthesis of 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid are not extensively detailed in publicly available literature, a logical and standard synthetic route involves the protection of 2-hydrazinobenzoic acid using Di-tert-butyl dicarbonate (Boc anhydride).

The workflow involves the reaction of the nucleophilic hydrazine group of 2-hydrazinobenzoic acid with Boc anhydride, a common reagent for introducing the acid-labile Boc protecting group onto amines and hydrazines.

Caption: Logical workflow for the synthesis of the target compound.

This protocol is a representative example based on standard chemical procedures for Boc protection and has not been sourced from a specific publication for this exact molecule.

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution and stir until dissolved.

-

Addition of Boc Anhydride: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove unreacted Boc anhydride.

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a 1M HCl solution to a pH of ~3-4. The product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid.

Applications in Research and Development

2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid is a versatile compound primarily used as an intermediate in the synthesis of more complex molecules for various applications.[1] The Boc protecting group enhances its stability and allows for selective reactions, making it an ideal candidate for synthetic applications.[1]

-

Drug Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly hydrazine-based drugs and hydrazone derivatives.[1] These classes of compounds are actively researched for their potential as anti-cancer agents.[1] Benzoic acid derivatives are also explored more broadly for their potential in cancer therapy and as prodrugs for diseases like tuberculosis.[4][5]

-

Bioconjugation: The compound is utilized in bioconjugation processes, where it facilitates the linking of biomolecules to other molecules or surfaces, which can improve drug delivery systems and diagnostic tools.[1]

-

Material Science: It serves as a building block in the creation of functional materials, such as polymers with specific, tailored properties for use in coatings or adhesives.[1]

-

Analytical Chemistry: It can be employed in the development of analytical methods for the detection and quantification of hydrazine derivatives.[1]

The following diagram illustrates the logical role of this compound as a central building block in synthetic chemistry.

Caption: Role as a key intermediate in various R&D fields.

Quantitative and Spectroscopic Data

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to 2-(2'-N-Boc-hydrazino)benzoic Acid (CAS 155290-47-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodologies related to 2-(2'-N-Boc-hydrazino)benzoic acid (CAS 155290-47-4). This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents.

Core Characterization Data

This compound, with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol , is typically available as an off-white to light brown solid.[1] Its purity is generally reported to be greater than or equal to 95% as determined by High-Performance Liquid Chromatography (HPLC).[2][3] For optimal stability, the compound should be stored at 2-8°C.[1]

Table 1: Physicochemical and Characterization Data

| Property | Value | Source(s) |

| CAS Number | 155290-47-4 | [2][3][5] |

| Molecular Formula | C12H16N2O4 | [2][5] |

| Molecular Weight | 252.27 g/mol | [2][5] |

| Appearance | Off-white to light brown solid | [1] |

| Purity | ≥ 95% (by HPLC) | [2][3] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data for the Analogous 4-(N-Boc-hydrazino)benzoic acid

| Spectroscopic Technique | Observed Peaks/Signals | Source(s) |

| ¹H NMR (CD3OD) | δ 7.84 (d, 2H, J=8.5 Hz), 6.75 (d, 2H, J=8.5 Hz), 1.4 (s, 9H) | [4] |

| Infrared (IR) (KBr) | 3316, 1688, 1607, 1298 cm⁻¹ | [4] |

Experimental Protocols

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not widely available. However, based on standard organic chemistry principles and published methods for analogous compounds, a reliable synthetic route can be proposed. The synthesis would involve two main stages: the preparation of the precursor, 2-hydrazinobenzoic acid, followed by its protection with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride (Precursor)

A patented method for a similar compound, p-hydrazinobenzoic acid, involves the diazotization of an aminobenzoic acid followed by reduction and hydrolysis.[6]

-

Diazotization: 2-Aminobenzoic acid is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.

-

Reduction: The diazonium salt solution is then reacted with a reducing agent, such as sodium metabisulfite, under controlled pH and temperature to yield a reduced intermediate.

-

Hydrolysis: The intermediate is subsequently hydrolyzed with hydrochloric acid, typically with heating, to afford 2-hydrazinobenzoic acid hydrochloride, which can be isolated by filtration upon cooling.

Step 2: Boc-Protection of 2-Hydrazinobenzoic Acid

The following protocol is adapted from the synthesis of 4-(N-Boc-hydrazino)benzoic acid.[4]

-

Reaction Setup: 2-Hydrazinobenzoic acid is dissolved in a mixture of a suitable organic solvent (e.g., dioxane), water, and an aqueous base (e.g., 1N NaOH solution).

-

Addition of Boc Anhydride: The solution is cooled to 0°C, and di-tert-butyl dicarbonate (Boc2O) is added. The reaction mixture is stirred at 0°C for a period, followed by stirring at room temperature.

-

Workup and Isolation: The reaction volume is reduced, and the solution is acidified with a dilute acid (e.g., 0.5% HCl). The product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to give this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

Purity assessment is typically performed using reverse-phase HPLC. While a specific method for the title compound is not detailed in the literature, a general approach for related benzoic acid derivatives can be employed.

-

Column: A C18 stationary phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with pH adjustment) and an organic modifier (e.g., methanol or acetonitrile) is a standard starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 226 nm for similar structures) is appropriate.[7]

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Visualizations

References

- 1. This compound | 155290-47-4 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. lookchem.com [lookchem.com]

- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 7. This compound(155290-47-4) 1H NMR [m.chemicalbook.com]

Synthesis of 2-(2'-N-Boc-hydrazino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-(2'-N-Boc-hydrazino)benzoic acid, a valuable intermediate in pharmaceutical research and drug development.[1] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to support researchers in the effective production of this compound.

Overview of the Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the preparation of the starting material, 2-hydrazinobenzoic acid, typically from anthranilic acid. The second and core step is the selective protection of the hydrazine moiety with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

A synthetic route starting from 2-hydrazinobenzoic acid hydrochloride has been reported with a high yield of 93.0%.[2] This pathway is efficient and utilizes commercially available reagents.

Synthesis of the Starting Material: 2-Hydrazinobenzoic Acid

2-Hydrazinobenzoic acid can be synthesized from anthranilic acid via a diazotization reaction followed by reduction.[3][4] The free acid can be obtained from its hydrochloride salt by treatment with a base like sodium acetate.[5]

Boc Protection of 2-Hydrazinobenzoic Acid

The key transformation is the N-acylation of the hydrazine group with di-tert-butyl dicarbonate. This reaction is typically carried out in a suitable solvent and may be facilitated by a base. The reaction selectively protects the terminal nitrogen of the hydrazine group.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Reference |

| 1. Synthesis of 2-Hydrazinobenzoic Acid | 2-Hydrazinobenzoic acid hydrochloride, Sodium acetate | Water | Refrigerated | 3 hours | 75 | [5] |

| 2. Synthesis of this compound | 2-Hydrazinobenzoic acid hydrochloride | di-tert-butyl dicarbonate | Not specified | Not specified | 93.0 | [2] |

| Analogous Synthesis of 4-(N-Boc-hydrazino)benzoic acid | p-Hydrazinobenzoic acid | di-tert-butyl dicarbonate, Dioxane, Water, 1N NaOH | 0°C to Room Temp | 1.5 hours | 75 | [6] |

| Analogous Synthesis of 4-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid | 4-hydrazinylbenzoic acid | di-tert-butyl dicarbonate, 1,4-dioxane | Room Temp | Overnight | 92 | [7] |

Detailed Experimental Protocols

Experiment 1: Synthesis of 2-Hydrazinobenzoic Acid from its Hydrochloride Salt[5]

Materials:

-

2-Hydrazinobenzoic acid hydrochloride

-

Sodium acetate

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 2-hydrazinobenzoic acid hydrochloride (0.265 mol) in 1500 mL of water.

-

Prepare a solution of sodium acetate (21.7 g, 0.265 mol) in 80 mL of water.

-

Add the sodium acetate solution to the 2-hydrazinobenzoic acid hydrochloride solution, which will result in the formation of a thick precipitate.

-

Refrigerate the mixture for three hours.

-

Filter the precipitate and wash it with water (2 x 50 mL) and then with ethanol (1 x 100 mL).

-

Dry the product under vacuum to yield 2-hydrazinobenzoic acid.

Experiment 2: Synthesis of this compound (Adapted from the synthesis of the 4-isomer)[6]

Materials:

-

2-Hydrazinobenzoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Dioxane

-

1 N Sodium hydroxide (NaOH) solution

-

0.5% Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve 2-hydrazinobenzoic acid (5 mmol) in a mixture of dioxane (10 mL), water (5 mL), and 1 N NaOH solution (5 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.31 g, 6 mmol) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Reduce the volume of the solution by half using a rotary evaporator.

-

Acidify the remaining solution with a 0.5% HCl solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the solid from a mixture of ethyl acetate and hexane to yield pure this compound.

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Boc Protection

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Stability of Boc-Protected Hydrazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of tert-butyloxycarbonyl (Boc)-protected hydrazinobenzoic acid. Understanding the stability profile of this versatile building block is crucial for its effective use in peptide synthesis, drug development, bioconjugation, and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.[1] This document outlines the compound's intrinsic stability, its degradation pathways under various stress conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties

Boc-protected hydrazinobenzoic acid, also known as Boc-4-hydrazinobenzoic acid or 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid, is a white to off-white powder.[1] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Boc-Protected Hydrazinobenzoic Acid

| Property | Value |

| Synonyms | Boc-4-hydrazinobenzoic acid, 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid[1] |

| CAS Number | 96736-00-4[1] |

| Molecular Formula | C₁₂H₁₆N₂O₄[1] |

| Molecular Weight | 252.27 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity | ≥ 99% (HPLC)[1] |

| Storage Conditions | 0-8 °C[1] |

Chemical Stability and Degradation Pathways

The stability of Boc-protected hydrazinobenzoic acid is primarily dictated by the lability of the Boc group under acidic conditions and the inherent reactivity of the hydrazine and benzoic acid moieties. The Boc group is generally stable under neutral and basic conditions, as well as towards most nucleophiles and catalytic hydrogenation.[2][3][4] However, it is readily cleaved under acidic conditions.[2][5]

The hydrazine functional group is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metal ions, or light exposure.[6] This oxidation is a common degradation pathway for hydrazine-containing compounds.[6]

A summary of the expected stability of Boc-protected hydrazinobenzoic acid under forced degradation conditions is presented in Table 2.

Table 2: Summary of Forced Degradation Profile of Boc-Protected Hydrazinobenzoic Acid

| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Labile | Cleavage of the Boc protecting group | 4-Hydrazinobenzoic acid, tert-butanol, isobutylene, CO₂ |

| Basic (e.g., 0.1 M NaOH) | Generally Stable | Potential hydrolysis of the carboxylic acid ester (if applicable), slow oxidation of hydrazine | Salt of the parent compound, minor oxidative degradation products |

| Oxidative (e.g., 3% H₂O₂) | Prone to Degradation | Oxidation of the hydrazine moiety | Diazene derivatives, benzoic acid, nitrogen gas |

| Thermal (Dry Heat) | Stable in the absence of acid | Potential decarboxylation at very high temperatures | Minor degradation products |

| Photolytic (UV/Vis Light) | Potentially Unstable | Photodegradation of the aromatic ring and hydrazine moiety | Colored degradation products |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to determine the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7] The following sections provide detailed methodologies for conducting forced degradation studies and for the subsequent analysis of Boc-protected hydrazinobenzoic acid.

Forced Degradation Protocol

This protocol is adapted from general guidelines for forced degradation studies under ICH guidelines.[7][8]

Objective: To generate potential degradation products of Boc-protected hydrazinobenzoic acid under various stress conditions.

Materials:

-

Boc-protected hydrazinobenzoic acid

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Boc-protected hydrazinobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.[8]

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 24 hours.[8]

-

Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.[8]

-

Withdraw samples at intervals for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid powder of Boc-protected hydrazinobenzoic acid to dry heat at 80°C for 48 hours.[8]

-

Also, prepare a solution of the compound and expose it to the same conditions to study degradation in the solution state.

-

Analyze samples by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

-

Keep a control sample in the dark.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of Boc-protected hydrazinobenzoic acid and its potential degradation products.[9]

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 0-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Visualizations

Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on Boc-protected hydrazinobenzoic acid.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

This diagram illustrates the primary degradation pathways for Boc-protected hydrazinobenzoic acid based on the lability of the Boc group and the reactivity of the hydrazine moiety.

Caption: Potential Degradation Pathways.

Conclusion

Boc-protected hydrazinobenzoic acid is a stable compound under standard storage conditions, particularly when protected from light and stored at low temperatures.[1] Its primary instability arises from the acid-labile nature of the Boc protecting group and the susceptibility of the hydrazine moiety to oxidation. A thorough understanding of these degradation pathways, facilitated by forced degradation studies and the use of a robust stability-indicating HPLC method, is critical for ensuring the quality, efficacy, and safety of this important chemical intermediate in its various applications. The protocols and data presented in this guide serve as a valuable resource for researchers and developers working with Boc-protected hydrazinobenzoic acid.

References

- 1. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Spectroscopic and Synthetic Profile of 2-(2'-N-Boc-hydrazino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2'-N-Boc-hydrazino)benzoic acid, a key intermediate in pharmaceutical research and development. Due to the limited public availability of direct spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a derivative of benzoic acid featuring a Boc-protected hydrazine group at the ortho position. This structure imparts specific chemical properties that are crucial for its application in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 155290-47-4 | [1][2] |

Spectroscopic Data Summary

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~1.4 (s, 9H) | t-butyl protons (Boc) |

| ~6.8-8.0 (m, 4H) | Aromatic protons |

| ~8.5 (br s, 1H) | N-H (hydrazine) |

| ~9.5 (br s, 1H) | N-H (Boc) |

| ~11.0 (br s, 1H) | Carboxylic acid proton |

Table 2: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 | N-H stretch | Hydrazine, Amide |

| ~3050 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic (Boc) |

| ~1720 | C=O stretch | Carboxylic acid |

| ~1690 | C=O stretch | Amide (Boc) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1160 | C-O stretch | Ester (Boc), Acid |

Table 3: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 252.11 | [M]⁺ (Molecular Ion) |

| 196.09 | [M - C₄H₈]⁺ |

| 179.06 | [M - C₄H₉O]⁺ |

| 152.06 | [M - C₅H₈O₂]⁺ |

| 136.05 | [C₇H₆NO₂]⁺ |

| 121.03 | [C₇H₅O₂]⁺ |

| 105.03 | [C₇H₅O]⁺ |

| 77.04 | [C₆H₅]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

A plausible synthetic route involves the protection of 2-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-hydrazinobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-hydrazinobenzoic acid in a mixture of dioxane and 1 M NaOH solution at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Remove the dioxane under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: Bruker Avance-400 (or equivalent) Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) Standard: Tetramethylsilane (TMS)

Procedure:

-

Prepare a ~5-10 mg/mL solution of the sample in the chosen deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

Instrumentation: FT-IR spectrometer Sample Preparation: KBr pellet method

Procedure:

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of its functional groups to its expected spectroscopic signals.

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Correlation of functional groups to expected spectroscopic signals.

References

An In-depth Technical Guide on the Solubility of 2-(2'-N-Boc-hydrazino)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2'-N-Boc-hydrazino)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a carboxylic acid, a Boc-protected hydrazine, and an aromatic ring, makes it a versatile building block for the synthesis of novel therapeutic agents. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its empirical determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | --INVALID-LINK--[1][2] |

| Molecular Weight | 252.27 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Brown solid | --INVALID-LINK--[1][2] |

| Storage Conditions | 0-8 °C | --INVALID-LINK--[1][2] |

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics:

-

Polar Groups: The carboxylic acid (-COOH) and the N-Boc-hydrazine (-NHNHBoc) moieties are capable of hydrogen bonding, contributing to solubility in polar solvents.

-

Non-Polar Group: The benzene ring is non-polar and will favor interactions with non-polar solvents.

Based on these structural features, a qualitative prediction of solubility can be made:

-

Polar Protic Solvents (e.g., methanol, ethanol): Expected to have moderate to good solubility due to hydrogen bonding with the carboxylic acid and hydrazine groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Likely to be a good solvent due to dipole-dipole interactions and the ability to accept hydrogen bonds.

-

Non-Polar Solvents (e.g., hexane, toluene): Expected to have low solubility due to the predominance of polar functional groups.

For context, the solubility of a related compound, 4-hydrazinobenzoic acid, is provided below. It is crucial to note that the absence of the bulky, non-polar Boc group and the different substitution pattern will influence solubility, so this data should be used as a general guide only.

Table 1: Quantitative Solubility of 4-Hydrazinobenzoic Acid

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 19.7 g/L | 25 | ECHA |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Sonication |

| Methanol | Slightly Soluble | Not Specified | Heating |

Source: BenchChem Technical Guide for 4-Hydrazinobenzoic Acid[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. The shake-flask method followed by quantitative analysis is a widely accepted approach.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using either HPLC-UV or UV-Vis spectrophotometry.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Diagram 2: Factors Influencing Solubility

Caption: Intermolecular interactions influencing the solubility of the target compound in different solvent classes.

References

The Advent and Application of N-Boc Protected Aminobenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butoxycarbonyl (Boc) protecting group stands as a landmark in the field of organic chemistry, particularly revolutionizing peptide synthesis and drug development. Its application to aminobenzoic acids has provided a versatile scaffold for the construction of complex molecules, enabling advancements in medicinal chemistry and materials science. This in-depth technical guide explores the discovery, history, and synthetic methodologies associated with N-Boc protected aminobenzoic acids, offering a comprehensive resource for professionals in the field.

Historical Context: The Dawn of a New Protecting Group

The journey of N-Boc protected aminobenzoic acids is intrinsically linked to the development of the Boc protecting group itself. While the exact first synthesis of each N-Boc aminobenzoic acid isomer is not extensively documented in a single seminal publication, the groundwork was laid in the mid-20th century with the broader exploration of amine protecting groups.

The pioneering work of Carpino in 1957 is widely recognized for introducing the tert-butoxycarbonyl group as a valuable tool for amine protection.[1] Hot on the heels of this discovery, R.B. Merrifield, a Nobel laureate for his invention of solid-phase peptide synthesis, swiftly integrated Boc-protected amino acids into his revolutionary methodology. This strategic adoption underscored the Boc group's utility due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions, a principle that remains central to its use today. The primary reagent for this transformation, di-tert-butyl dicarbonate (Boc anhydride), has since become the standard for introducing the Boc group onto amines, including the amino group of aminobenzoic acids.[2][3]

Synthesis of N-Boc Protected Aminobenzoic Acids: A Comparative Overview

The N-Boc protection of the three isomers of aminobenzoic acid—ortho, meta, and para—generally proceeds via the reaction of the respective aminobenzoic acid with di-tert-butyl dicarbonate in the presence of a base. While the fundamental reaction is the same, the specific conditions, including the choice of solvent and base, can influence the reaction efficiency and yield.

General Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the amino group of the aminobenzoic acid on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected aminobenzoic acid, along with the release of tert-butanol and carbon dioxide.

Caption: General mechanism for the N-Boc protection of aminobenzoic acids.

Comparative Synthesis Data

The following table summarizes typical reaction conditions and reported yields for the N-Boc protection of ortho-, meta-, and para-aminobenzoic acids. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a compilation from various sources.

| Isomer | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| ortho-Aminobenzoic Acid | Sodium Bicarbonate | Dioxane/Water | Room Temperature | 12 | ~85 | [4] |

| meta-Aminobenzoic Acid | Sodium Carbonate | Tetrahydrofuran/Water | Room Temperature | 12 | 91 | [5] |

| para-Aminobenzoic Acid | Triethylamine | Dioxane/Water | Room Temperature | 4 | >95 | [6] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of each N-Boc protected aminobenzoic acid isomer.

Synthesis of N-Boc-2-aminobenzoic acid

Materials:

-

2-Aminobenzoic acid

-

Di-tert-butyl dicarbonate

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M HCl

Procedure:

-

Dissolve 2-aminobenzoic acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution at room temperature.

-

Continue stirring the mixture for 12 hours.

-

Remove the dioxane under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Synthesis of N-Boc-3-aminobenzoic acid

Materials:

-

3-Aminobenzoic acid

-

Di-tert-butyl dicarbonate

-

Sodium carbonate

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

2 N HCl

Procedure:

-

Dissolve 3-aminobenzoic acid (10 mmol, 1.37 g) in a 5% w/v sodium carbonate solution (10 ml).[5]

-

Add a solution of di-tert-butyl dicarbonate (12 mmol, 2.62 g) in dry THF (10 ml).[5]

-

Stir the resulting mixture at room temperature for 12 hours.[5]

-

Evaporate the THF using a rotary evaporator.[5]

-

Adjust the pH of the remaining aqueous solution to 2 with 2 N HCl.[5]

-

Extract the product three times with ethyl acetate.[5]

-

Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent to obtain the product, yielding 2.16 g (91%).[5]

Synthesis of N-Boc-4-aminobenzoic acid

Materials:

-

4-Aminobenzoic acid

-

Di-tert-butyl dicarbonate

-

Triethylamine (TEA)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride

Procedure:

-

To a solution of 4-aminobenzoic acid in a 1:1 mixture of dioxane and water, add triethylamine.

-

Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 4 hours.

-

Add water and wash the mixture with ethyl acetate.

-

Acidify the aqueous layer with a saturated solution of sodium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of N-Boc protected aminobenzoic acids is a multi-step process that requires careful execution to ensure high purity of the final product.

Caption: General workflow for the synthesis and purification of N-Boc aminobenzoic acids.

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

-

Crystallization: This is a highly effective method for obtaining high-purity solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals.

-

Flash Chromatography: For compounds that are difficult to crystallize or to remove closely related impurities, flash chromatography on silica gel is a rapid and efficient purification method.[7]

Applications in Drug Development and Beyond

N-Boc protected aminobenzoic acids are valuable building blocks in the synthesis of a wide array of complex organic molecules. Their bifunctional nature, with a protected amine and a reactive carboxylic acid, allows for their incorporation into peptide chains, macrocycles, and other scaffolds of pharmaceutical interest.

The ability to selectively deprotect the amine group under mild acidic conditions without affecting other sensitive functional groups is a key advantage. This "orthogonal" protection strategy is fundamental to modern multi-step synthesis.

In drug development, these compounds serve as key intermediates in the synthesis of protease inhibitors, receptor antagonists, and other biologically active molecules. Beyond pharmaceuticals, they find applications in the development of novel polymers and functional materials.

Conclusion

The discovery and development of N-Boc protected aminobenzoic acids have provided chemists with a powerful set of tools for the construction of complex molecular architectures. The straightforward and high-yielding synthetic methods, coupled with the stability and selective deprotection of the Boc group, have cemented their importance in both academic research and industrial drug development. This guide provides a foundational understanding of the history, synthesis, and application of these versatile compounds, empowering researchers and scientists to leverage their full potential in their synthetic endeavors.

References

2-(2'-N-Boc-hydrazino)benzoic acid and its common synonyms

An In-Depth Technical Guide to 2-(2'-N-Boc-hydrazino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and organic synthesis. The document details the compound's nomenclature, physicochemical properties, and spectral data. It offers detailed experimental protocols for its synthesis and its application in forming hydrazone linkages, a critical step in the development of novel therapeutic agents. The guide is intended to serve as a practical resource for professionals in drug discovery and medicinal chemistry, facilitating the use of this versatile building block in their research endeavors.

Nomenclature and Identification

This compound is an organic compound featuring a benzoic acid core substituted with a Boc-protected hydrazine group at the ortho position. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its reactivity, making it a valuable reagent in multi-step syntheses.[1]

| Identifier | Value |

| Systematic Name | 2-[2-(tert-butoxycarbonyl)hydrazin-1-yl]benzoic acid |

| Common Synonyms | 2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid[1] |

| CAS Number | 155290-47-4[1] |

| Molecular Formula | C12H16N2O4[1] |

| Molecular Weight | 252.27 g/mol [1] |

| PubChem CID | 10538750[1] |

| MDL Number | MFCD06658359[1] |

Physicochemical and Spectral Data

The compound is typically supplied as a solid with purity suitable for synthetic applications. While extensive experimental data is not widely published, key properties have been reported or predicted by computational models.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Brown solid[1], Off-white to light brown Solid[2] | [1][2] |

| Purity | ≥ 95% (HPLC)[1] | [1] |

| Storage Temperature | 0-8 °C[1][2] | [1][2] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.62 ± 0.36 | [2] |

Table 2.2: Spectral Data

| Spectrum Type | Data |

| ¹H NMR | Spectral data for the closely related isomer, 4-(N-Boc-hydrazino)benzoic acid, in CD3OD shows signals at δ 7.84 (d, 2H), 6.75 (d, 2H), 1.4 (s, 9H).[3] Specific data for the 2-isomer is available from commercial suppliers.[4] |

| IR (KBr) | Data for the 4-isomer shows characteristic peaks at 3316, 1688, 1607, 1298 cm⁻¹.[3] |

| ¹³C NMR, MS, Raman | Available from specialized chemical data providers.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-stage process starting from 2-aminobenzoic acid (anthranilic acid).

Synthesis Workflow Diagram

Caption: Overall synthesis route from anthranilic acid to the final Boc-protected product.

Stage 1: Synthesis of 2-Hydrazinobenzoic Acid

This protocol is based on established methods for the reduction of diazonium salts.

-

Objective: To synthesize the unprotected precursor, 2-hydrazinobenzoic acid, from 2-aminobenzoic acid.

-

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Reducing agent (e.g., Sodium sulfite, Tin(II) chloride)

-

Ice

-

Water

-

-

Protocol:

-

Diazotization: Dissolve 2-aminobenzoic acid in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

-

Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite in water).

-

Slowly add the cold diazonium salt solution to the reducing agent solution while stirring vigorously and maintaining a low temperature.

-

Once the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Isolation: Acidify the mixture with concentrated HCl to precipitate the hydrochloride salt of 2-hydrazinobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum. The free base can be obtained by neutralization with a suitable base like sodium acetate.

-

Stage 2: Boc-Protection of 2-Hydrazinobenzoic Acid

This protocol is adapted from a known procedure for the analogous 4-isomer.[3][5]

-

Objective: To introduce the Boc protecting group onto the terminal nitrogen of the hydrazine moiety.

-

Materials:

-

2-Hydrazinobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1 N Sodium hydroxide (NaOH) solution

-

Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (for acidification)

-

Brine

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Dissolve 2-hydrazinobenzoic acid in a mixture of 1,4-dioxane, water, and 1 N NaOH solution.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes to 12 hours.[3][5]

-

Work-up: Reduce the volume of the solution via rotary evaporation.

-

Acidify the remaining aqueous solution with dilute HCl, which will cause the product to precipitate.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3][5]

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: Recrystallize the solid from a suitable solvent system like ethyl acetate/hexane to obtain pure this compound.[3]

-

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a bifunctional building block. The Boc-protected hydrazine serves as a nucleophile after deprotection, while the carboxylic acid can undergo standard transformations (e.g., esterification, amidation). Its most prominent application is in the synthesis of hydrazones, a class of compounds with significant pharmacological interest.[1]

Application in Hydrazone Synthesis

Hydrazones are formed via the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone). This linkage is a cornerstone in many drug candidates, including anti-cancer, antibacterial, and antiviral agents.[1][6][7] The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to liberate the free hydrazine, which is then reacted with the carbonyl partner.

General Workflow for Hydrazone Formation

Caption: Reaction pathway for utilizing the title compound to synthesize hydrazones.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This is a representative protocol for the condensation step.

-

Objective: To form a hydrazone from deprotected 2-hydrazinobenzoic acid and a carbonyl compound.

-

Materials:

-

This compound

-

Deprotecting agent (e.g., 4M HCl in dioxane or Trifluoroacetic acid)

-

Aldehyde or Ketone

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

-

Protocol:

-

Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane or dioxane). Add the deprotecting agent and stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group. Remove the solvent and excess acid under vacuum to yield the crude 2-hydrazinobenzoic acid salt.

-

Condensation: Dissolve the crude 2-hydrazinobenzoic acid salt and the desired aldehyde or ketone (1.0 eq) in ethanol.[6]

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

-

Other Applications

-

Bioconjugation: The hydrazine moiety can be used to link the molecule to other biomolecules or surfaces.[1][8]

-

Ligand Synthesis: It serves as a precursor for developing hydrazone-based ligands for coordination chemistry.[8]

-

Medicinal Chemistry: The benzoic acid scaffold itself is a well-established pharmacophore in various drug classes, and derivatives are explored for a wide range of therapeutic targets.[9]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 0-8 °C.[1]

This guide provides a foundational understanding of this compound. For specific applications, researchers should consult the primary literature and material safety data sheets (MSDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 155290-47-4 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound(155290-47-4) 1H NMR spectrum [chemicalbook.com]

- 5. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Hydrazine Derivatives in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine derivatives, a versatile class of organic compounds characterized by a nitrogen-nitrogen single bond, have emerged as indispensable building blocks in the landscape of modern synthetic chemistry. Their unique chemical reactivity, coupled with their ability to form the backbone of a wide array of molecular frameworks, has positioned them as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The inherent nucleophilicity of the hydrazine moiety allows for a diverse range of transformations, including condensations, cyclizations, and substitutions, making them invaluable tools for the construction of complex molecules.[1] This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of hydrazine derivatives, with a particular focus on their burgeoning role in drug discovery and development.

Synthesis of Hydrazine Derivatives

The synthesis of hydrazine derivatives can be achieved through a variety of methods, each offering distinct advantages depending on the desired substitution pattern and functional group tolerance. Key synthetic strategies include the alkylation of hydrazine, the condensation of hydrazines with carbonyl compounds to form hydrazones, and the reduction of N-nitroso compounds.

Hydrazone Formation: A Cornerstone Reaction

The condensation of hydrazines with aldehydes and ketones to form hydrazones is one of the most fundamental and widely utilized reactions in the repertoire of synthetic organic chemistry.[2] This reaction is typically carried out in a suitable solvent such as ethanol or methanol, often with the addition of a catalytic amount of acid to facilitate the reaction.[3]

Table 1: Synthesis of Substituted Benzylidenehydrazides

| Entry | Aldehyde/Ketone | Hydrazide | Solvent | Catalyst | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Benzohydrazide | THF/Ethanol (1:1) | Glacial Acetic Acid | 78 |

| 2 | Benzaldehyde | 4-Hydroxybenzohydrazide | Not specified | Not specified | 92 |

| 3 | 4-Methoxybenzaldehyde | 4-Hydroxybenzohydrazide | Not specified | Not specified | 78 |

| 4 | 4-Nitrobenzaldehyde | 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Not specified | Not specified | 98.8 |

| 5 | 4-Methylbenzaldehyde | 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Not specified | Not specified | 88.5 |

Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)benzohydrazide

This protocol details the synthesis of a specific hydrazone derivative, N'-(4-chlorobenzylidene)benzohydrazide.[4]

Materials:

-

Benzoic acid hydrazide (1.00 g, 7.4 mmol)

-

4-Chlorobenzaldehyde (1.00 g, 7.4 mmol)

-

Tetrahydrofuran (THF)/Absolute Ethanol (1:1 mixture, 20 mL)

-

Glacial Acetic Acid (2 drops)

Procedure:

-

To a solution of 1.00 g (7.4 mmol) of benzoic acid hydrazide and 1.00 g (7.4 mmol) of 4-chlorobenzaldehyde in 20 mL of a 1:1 THF/absolute ethanol mixture, add two drops of glacial acetic acid.[4]

-

Heat the reaction mixture under reflux for 3 hours.[4]

-

After cooling, evaporate the solution to dryness in vacuo.[4]

-

Recrystallize the resulting solid product from ethanol to yield 1.50 g (78% yield) of N'-(4-chlorobenzylidene)benzohydrazide.[4]

Key Reactions of Hydrazine Derivatives

Hydrazine derivatives are not only valuable synthetic targets but also serve as versatile intermediates in a multitude of organic transformations. Among the most significant of these is the Wolff-Kishner reduction.

The Wolff-Kishner Reduction: A Powerful Deoxygenation Tool

The Wolff-Kishner reduction is a classic and highly effective method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[5] The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to liberate nitrogen gas and form the alkane.[6] A significant modification to the original procedure, developed by Huang-Minlon, involves using a high-boiling solvent like ethylene glycol and removing water and excess hydrazine by distillation, which allows the reaction to proceed at atmospheric pressure and with improved yields.[7]

Table 2: Yields of Wolff-Kishner Reduction for Various Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Acetophenone | Ethylbenzene | >95 |

| 2 | Cyclohexanone | Cyclohexane | 95 |

| 3 | Camphor | Camphane | 93 |

| 4 | Propiophenone | n-Propylbenzene | 91 |

| 5 | Benzophenone | Diphenylmethane | 87 |

Experimental Protocol: Wolff-Kishner Reduction of Acetophenone

The following is a representative experimental procedure for the Wolff-Kishner reduction of acetophenone to ethylbenzene.

Materials:

-

Acetophenone

-

Hydrazine hydrate (85%)

-

Potassium hydroxide

-

Diethylene glycol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone, an excess of 85% hydrazine hydrate, and potassium hydroxide in diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.

-

Rearrange the apparatus for distillation and remove the water and excess hydrazine hydrate by distilling until the temperature of the reaction mixture reaches 180-200 °C.

-

Once the distillation is complete, return the apparatus to a reflux setup and continue to heat the mixture for an additional 3-4 hours.

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a dilute acid solution to remove any remaining hydrazine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ethylbenzene.

-

Purify the product by distillation if necessary.

Applications in Drug Development

The structural diversity and synthetic accessibility of hydrazine derivatives have made them privileged scaffolds in medicinal chemistry.[8] A vast number of compounds containing the hydrazide or hydrazone moiety exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9]

Hydralazine: A Vasodilator

Hydralazine is a well-known antihypertensive drug that functions as a direct-acting vasodilator.[10] Its mechanism of action involves the relaxation of arteriolar smooth muscle.[10] One of the key pathways implicated in this process is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.[11]

Caption: Hydralazine-induced vasodilation pathway.

Anticancer Activity of Hydrazine Derivatives

Many hydrazine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival.[12] One of the primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs), which are key regulators of cellular growth and differentiation.[12]

Caption: Inhibition of RTK signaling by hydrazine derivatives.

Antimicrobial Properties

Hydrazone derivatives are a prominent class of compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal effects. The proposed mechanism of action often involves the disruption of the microbial cell wall or cell membrane, leading to cell lysis. The lipophilic nature of many hydrazones facilitates their passage through the cell membrane, where they can interfere with essential cellular processes.

Drug Discovery and Development Workflow

The journey of a hydrazine derivative from a laboratory curiosity to a clinically approved drug follows a well-defined and rigorous pathway. This workflow encompasses several stages, from initial target identification and lead optimization to preclinical and clinical trials, and finally, regulatory approval.

Caption: General workflow for drug discovery and development.

Conclusion

Hydrazine derivatives continue to be a cornerstone of synthetic and medicinal chemistry. Their facile synthesis, diverse reactivity, and wide-ranging biological activities ensure their continued prominence in the quest for novel therapeutics and advanced materials. The ability to readily synthesize large libraries of hydrazine-based compounds, coupled with their proven track record as effective pharmacophores, positions them as a fertile ground for future research and development endeavors. As our understanding of disease pathways deepens, the rational design and synthesis of novel hydrazine derivatives will undoubtedly play a pivotal role in addressing unmet medical needs.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. medium.com [medium.com]

- 5. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. graphviz.org [graphviz.org]

- 12. rjpbcs.com [rjpbcs.com]

Theoretical Properties of 2-(2'-N-Boc-hydrazino)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of 2-(2'-N-Boc-hydrazino)benzoic acid, a versatile building block in medicinal chemistry and drug development. Due to a lack of specific published computational studies on this molecule, this guide combines available predicted data with theoretical analyses of its constituent functional groups. It includes a detailed, plausible experimental protocol for its synthesis, tabulated physicochemical properties, and an analysis of expected spectroscopic signatures. Furthermore, this guide presents logical workflows for its synthesis and a key reaction pathway, the formation of hydrazones, visualized using Graphviz diagrams. This document aims to serve as a valuable resource for researchers utilizing this compound in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a bifunctional organic molecule that incorporates a carboxylic acid and a Boc-protected hydrazine moiety on a benzoic acid scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the stability and modulates the reactivity of the hydrazine group, making this compound a valuable intermediate in the synthesis of more complex molecules, particularly hydrazone derivatives which have shown promise as anti-cancer agents.[1] Its unique structure allows for selective chemical transformations, facilitating the creation of intricate molecular architectures for drug discovery and development.[1] Beyond its role in medicinal chemistry, this compound also finds applications in bioconjugation, analytical chemistry, and materials science.[1]

Physicochemical and Predicted Theoretical Properties

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 252.27 g/mol | --INVALID-LINK-- |

| CAS Number | 155290-47-4 | --INVALID-LINK-- |

| pKa | 3.62 ± 0.36 | LookChem |

| Density | 1.262 ± 0.06 g/cm³ | LookChem |

| LogP | 2.70030 | LookChem |

| XLogP3 | 2.9 | LookChem |

| Hydrogen Bond Donor Count | 3 | LookChem |

| Hydrogen Bond Acceptor Count | 5 | LookChem |

| Rotatable Bond Count | 5 | LookChem |

| Exact Mass | 252.11100700 | LookChem |

| Topological Polar Surface Area | 87.66 Ų | LookChem |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible and efficient synthesis can be derived from the well-established procedures for the Boc-protection of hydrazines and from the specific synthesis of the isomeric 4-(2'-N-Boc-hydrazino)benzoic acid.[2] The proposed synthesis starts from 2-hydrazinobenzoic acid hydrochloride and involves its reaction with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydrazinobenzoic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

12 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-hydrazinobenzoic acid hydrochloride (1 equivalent) in 1,4-dioxane, add di-tert-butyl dicarbonate (2 equivalents) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extract the product into the aqueous phase by washing with 1 M sodium hydroxide solution (3 x volume of the organic phase).

-

Combine the aqueous layers and acidify to a low pH with 12 M hydrochloric acid, which should result in the precipitation of the product.

-